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HBTP-H2S (chloride)

Cat. No.: B12408758
M. Wt: 603.1 g/mol
InChI Key: AEBLHECQOUSFOL-RRABGKBLSA-M
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Description

Significance of Hydrogen Sulfide (B99878) (H₂S) as a Gasotransmitter in Biological Systems Research

Hydrogen sulfide (H₂S), once known primarily for its toxicity, is now recognized as the third endogenous gasotransmitter, joining the ranks of nitric oxide (NO) and carbon monoxide (CO). nih.govmdpi.com This paradigm shift has spurred extensive research into its physiological and pathological roles. mdpi.comnih.gov Unlike other signaling molecules, H₂S can freely permeate cell membranes, allowing it to participate in a wide array of cellular processes. researchgate.netfrontiersin.org Its significance is underscored by its involvement in cardiovascular regulation, neuromodulation, inflammation, and cellular metabolism. nih.govresearchgate.net

In mammalian systems, H₂S is primarily synthesized enzymatically from L-cysteine. encyclopedia.pubmdpi.com The key enzymes responsible for its production are cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). encyclopedia.pubbohrium.com

Cystathionine γ-lyase (CSE): Predominantly found in the liver and vascular and non-vascular smooth muscle tissues. nih.gov

Cystathionine β-synthase (CBS): Mainly expressed in the brain, nervous system, liver, and kidney. nih.gov

3-mercaptopyruvate sulfurtransferase (3-MST): Contributes to H₂S production in various tissues. encyclopedia.pub

The tissue-specific expression of these enzymes dictates the localized production and function of H₂S. nih.gov The catabolism of H₂S is equally important for maintaining cellular homeostasis and is carried out by enzymes such as sulfide quinone oxidoreductase (SQR). nih.govuniroma1.it Disruptions in these metabolic pathways are linked to various diseases, making them a key focus of research. researchgate.netuniroma1.it

H₂S exerts its biological effects through diverse mechanisms, including the post-translational modification of proteins via S-sulfhydration, a process analogous to S-nitrosylation by NO. researchgate.netencyclopedia.pub This modification can alter the function of target proteins, thereby influencing cellular signaling cascades. researchgate.net

Key biological processes modulated by H₂S in research models include:

Redox Regulation: H₂S participates in maintaining cellular redox balance. It can act as both an antioxidant, by inducing the production of glutathione (B108866), and a pro-oxidant, depending on the cellular context. nih.govmdpi.com

Ion Channel Modulation: H₂S is known to modulate the activity of various ion channels, including ATP-sensitive potassium (K-ATP) channels and transient receptor potential (TRP) channels, which is crucial for processes like vasodilation. nih.govannualreviews.org

Inflammation: H₂S exhibits complex, often anti-inflammatory, effects in various models of inflammation. nih.govmdpi.com

Cellular Bioenergetics: At low concentrations, H₂S can donate electrons to the mitochondrial electron transport chain, stimulating ATP production. encyclopedia.pubmdpi.com Conversely, at high concentrations, it can inhibit cytochrome c oxidase, a key enzyme in cellular respiration. annualreviews.orgmendeley.com

Evolution of H₂S Research Tools and Probes

The growing appreciation for the multifaceted roles of H₂S has driven the development of specialized chemical tools to study its biology. nih.gov These tools are broadly categorized into H₂S donor compounds and fluorescent probes for H₂S detection.

To investigate the effects of H₂S in biological systems, researchers initially relied on simple sulfide salts like sodium hydrosulfide (B80085) (NaHS) and sodium sulfide (Na₂S). mendeley.comresearchgate.net However, these compounds release H₂S in a rapid and uncontrolled burst, which does not mimic the slow and sustained endogenous production. mdpi.com

This limitation led to the development of "slow-release" H₂S donors. A significant breakthrough was the synthesis of GYY4137, a water-soluble compound that releases H₂S gradually upon hydrolysis. nih.govmdpi.commdpi.com Subsequently, a variety of H₂S donors with different triggering mechanisms have been designed, including those activated by thiols, pH changes, enzymes, or light. nih.govresearchgate.netmdpi.com These second-generation donors offer more precise control over the timing and location of H₂S release, enabling more sophisticated experimental designs. nih.gov Natural sources, such as garlic-derived polysulfides, have also been investigated as H₂S donors. mdpi.comnsf.gov

H₂S Donor TypeExamplesRelease MechanismKey Characteristics
Sulfide SaltsNaHS, Na₂SRapid dissociation in aqueous solutionUncontrolled, rapid burst of H₂S
Hydrolysis-TriggeredGYY4137, Lawesson's reagentSlow hydrolysis in waterMimics physiological H₂S production more closely
Thiol-TriggeredN-(benzoylthio)benzamidesReaction with endogenous thiols (e.g., GSH)Release is dependent on the intracellular thiol concentration
Natural DonorsDiallyl trisulfide (DATS) from garlicReaction with thiolsDerived from natural products

Visualizing H₂S in its native biological environment is crucial for understanding its spatial and temporal dynamics. mdpi.com Fluorescent probes have become indispensable tools for this purpose due to their high sensitivity, selectivity, and capacity for real-time monitoring in living cells and organisms. frontiersin.orgmdpi.com

Early fluorescent probes for H₂S often suffered from limitations such as short emission wavelengths, leading to interference from cellular autofluorescence. nih.gov Significant advancements have been made in designing probes with improved photophysical properties. dntb.gov.ua Modern design strategies focus on:

Near-Infrared (NIR) Emission: Probes emitting in the NIR region (typically >650 nm) are highly desirable for in vivo imaging because NIR light can penetrate deeper into tissues with minimal background fluorescence and less photodamage to biological samples. nih.govresearchgate.netrsc.org

High Selectivity and Sensitivity: Probes are engineered to react specifically with H₂S over other biologically relevant thiols like cysteine (Cys) and glutathione (GSH). nih.govrsc.org

Ratiometric and "Turn-on" Responses: "Turn-on" probes exhibit a significant increase in fluorescence upon reacting with H₂S, providing a high signal-to-noise ratio. frontiersin.orgrsc.org Ratiometric probes show a shift in their emission wavelength, allowing for more accurate quantification by correcting for variations in probe concentration. frontiersin.org

Organelle-Targeting: Probes can be designed to accumulate in specific subcellular compartments, such as mitochondria, enabling the study of H₂S dynamics within organelles. frontiersin.orgmdpi.comnih.gov

Positioning of HBTP-H2S (Chloride) as a Near-Infrared (NIR) Fluorescent Probe in Academic Investigation

HBTP-H2S (chloride) is a specialized chemical tool that represents the culmination of these advancements in fluorescent probe design. medchemexpress.com It is specifically classified as a near-infrared (NIR) fluorescent probe developed for the in situ bioimaging of endogenous H₂S. medchemexpress.com Its primary application lies within academic research, particularly in plant biology, for studying the role of H₂S under specific stress conditions. medchemexpress.com

The development of NIR probes like HBTP-H2S is critical for advancing H₂S research. researchgate.net These tools allow for the high-contrast imaging of H₂S in living systems, providing valuable insights into its physiological and pathological roles. researchgate.netrsc.org Probes with NIR emission are particularly advantageous for whole-organism imaging, such as in plants or small animal models, due to their deep tissue penetration capabilities. researchgate.netrsc.orgacs.org The design of probes like HBTP-H2S, which offer sensitive and selective detection in the NIR window, equips researchers with the necessary technology to explore the complex chemical biology of hydrogen sulfide with greater precision. researchgate.netmedchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H27ClN4O5S B12408758 HBTP-H2S (chloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H27ClN4O5S

Molecular Weight

603.1 g/mol

IUPAC Name

2-[3-[(E)-2-(1-butylpyridin-1-ium-4-yl)ethenyl]-2-(2,4-dinitrophenoxy)-5-methylphenyl]-1,3-benzothiazole;chloride

InChI

InChI=1S/C31H27N4O5S.ClH/c1-3-4-15-33-16-13-22(14-17-33)9-10-23-18-21(2)19-25(31-32-26-7-5-6-8-29(26)41-31)30(23)40-28-12-11-24(34(36)37)20-27(28)35(38)39;/h5-14,16-20H,3-4,15H2,1-2H3;1H/q+1;/p-1/b10-9+;

InChI Key

AEBLHECQOUSFOL-RRABGKBLSA-M

Isomeric SMILES

CCCC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Canonical SMILES

CCCC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC(=C2)C)C3=NC4=CC=CC=C4S3)OC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-].[Cl-]

Origin of Product

United States

Synthetic Methodologies and Chemical Design Principles of Hbtp H2s Chloride

General Strategies for H₂S-Releasing Compound Synthesis Applicable to HBTP-H2S (Chloride)

The design of compounds that release hydrogen sulfide (B99878) under specific conditions is a key strategy in the development of chemical tools to study H₂S biology. These strategies often involve creating stable precursor molecules, or prodrugs, that liberate H₂S in response to a biological trigger.

Heterosubstituted Disulfide Architectures and H₂S Release Mechanisms

One prominent class of H₂S-releasing compounds features heterosubstituted disulfide bonds, such as diaminodisulfides (containing an N-S-S-N linkage) and dialkoxydisulfides (O-S-S-O). rsc.orgnih.govresearchgate.net These structures are synthetically accessible and offer a mechanism for rapid, triggerable H₂S release.

The synthesis of these compounds is generally straightforward. Dialkoxydisulfides, for example, are typically prepared by reacting an alcohol with sulfur monochloride (S₂Cl₂) in the presence of a base. nih.gov Similarly, diaminodisulfides can be synthesized from amines and a disulfur (B1233692) transfer reagent. rsc.orgresearchgate.net A key feature of these architectures is their stability in aqueous solutions, which is crucial for their application as research tools. researchgate.net

The H₂S release from these compounds is not spontaneous but is initiated by biological thiols, such as cysteine or glutathione (B108866) (GSH). rsc.org The mechanism involves a thiol-disulfide exchange, where the endogenous thiol attacks one of the sulfur atoms of the disulfide bond. This leads to a cascade of reactions that ultimately produces a perthiol intermediate, which then decomposes to release H₂S. researchgate.net This process results in a rapid "burst" release of H₂S, often completed within minutes, a characteristic that distinguishes them from slow-releasing donors. rsc.orgnih.gov The byproducts of this release are the original alcohol or amine precursors and the oxidized form of the triggering thiol (a disulfide), which are often biocompatible. rsc.org

Prodrug Approaches for Controlled H₂S Generation in Research Compounds

The prodrug strategy is a cornerstone of modern medicinal chemistry and is highly applicable to the design of H₂S donors. nih.gov A prodrug is an inactive or less active molecule that is converted into an active drug in vivo. For H₂S, this involves designing a stable compound that releases the gasotransmitter in response to a specific physiological trigger. nih.govacs.org This approach allows for controlled and sometimes targeted delivery, mitigating the challenges associated with the direct administration of volatile and potentially toxic H₂S gas. nih.gov

Various triggers can be employed to initiate H₂S release from a prodrug:

Thiol-Activated Donors: This is one of the most common strategies, leveraging the high intracellular concentrations of thiols like glutathione (GSH). researchgate.net Molecules containing specific functional groups, such as N-mercapto-based derivatives or certain disulfides, are stable until they react with these endogenous thiols, which triggers the release of H₂S. acs.org

pH-Dependent Donors: Some compounds are designed to be stable at physiological pH but hydrolyze to release H₂S under acidic or basic conditions. The hydrolysis of phosphorodithioates, for instance, is pH-dependent. rsc.org

Enzyme-Activated Donors: Specific enzymes can be targeted to cleave a bond in the prodrug, initiating H₂S release. This allows for tissue-specific delivery if the enzyme is localized.

Photo-Caged Donors: These compounds incorporate a photolabile protecting group. H₂S release is triggered by exposure to light of a specific wavelength, offering high spatial and temporal control over its generation. acs.org

The choice of prodrug strategy depends on the desired application, influencing factors such as the rate of H₂S release, the byproducts generated, and the conditions required for activation. researchgate.net For research compounds like HBTP-H2S, which is a fluorescent probe, the "release" mechanism is inverted; H₂S is the trigger that cleaves a quenching moiety from a fluorophore, leading to a detectable signal. The underlying chemical principles of triggerable bond cleavage, however, remain analogous to prodrug design.

Synthetic Pathways for HBTP-H2S (Chloride)

The synthesis of a specialized molecule like HBTP-H2S (chloride) is a multi-step process that involves the initial preparation of precursors, the assembly of a core molecular framework (the HBTP scaffold), and the final incorporation of the functional H₂S-responsive group and a counterion.

Precursor Synthesis and Functional Group Transformations

The synthesis of a complex fluorescent probe begins with the preparation of its fundamental building blocks. This typically involves commercially available starting materials that undergo a series of functional group transformations to prepare them for assembly into the final scaffold. For a near-infrared (NIR) fluorescent probe, the precursors would likely be derivatives of aromatic or heterocyclic compounds, such as indoles or xanthenes, which form the basis of many fluorescent dyes. rsc.org

These initial steps may involve reactions such as nitration, reduction, halogenation, or the introduction of solubilizing groups like polyethylene glycol chains. These transformations are crucial for tuning the photophysical properties (e.g., absorption and emission wavelengths) of the final probe and ensuring its solubility and stability in biological media.

Key Reaction Steps and Reaction Conditions for the Formation of the HBTP Scaffold

The "HBTP scaffold" refers to the core structure of the molecule responsible for its fluorescence properties. The formation of such scaffolds often relies on well-established organic reactions, particularly condensation reactions that join precursor molecules to form a larger, conjugated system.

For example, the synthesis of xanthene-based fluorophores, a common class of dyes, often involves the condensation of a substituted phenol with a phthalic anhydride derivative under acidic conditions. The specific reaction conditions—including the choice of solvent, catalyst, reaction temperature, and time—are critical for achieving a high yield of the desired product and minimizing side reactions. The table below outlines a representative set of steps for the formation of a fluorescent scaffold.

StepReaction TypeReactantsKey ConditionsPurpose
1CondensationSubstituted Phenol, Phthalic Anhydride DerivativeAcid catalyst (e.g., H₂SO₄), HeatFormation of the core xanthene ring system.
2FunctionalizationXanthene core, Alkylating/Arylating agentBase (e.g., K₂CO₃), Solvent (e.g., DMF)Introduction of groups to tune solubility and electronic properties.
3ActivationFunctionalized scaffold, Activating reagentsVaries (e.g., POCl₃)Preparation of the scaffold for attachment of the responsive moiety.

Incorporation of the H₂S-Responsive Moiety and Chloride Counterion

The final stage in the synthesis of HBTP-H2S (chloride) is the introduction of the functional group that allows it to interact with hydrogen sulfide. For a fluorescent probe designed to detect H₂S, this involves attaching an "H₂S-responsive moiety" that quenches the fluorescence of the HBTP scaffold. When H₂S is present, it selectively reacts with and cleaves this moiety, restoring fluorescence.

A widely used H₂S-responsive group is the 2,4-dinitrophenyl (DNP) ether. nih.gov This group can be attached to the fluorescent scaffold via a nucleophilic substitution reaction, typically by reacting a hydroxyl group on the scaffold with 2,4-dinitrochlorobenzene in the presence of a base. The electron-withdrawing nature of the DNP group effectively quenches the fluorescence of the attached dye. The detection mechanism relies on the ability of H₂S to act as a potent nucleophile that cleaves the ether bond through a thiolysis reaction, releasing the highly fluorescent scaffold. nih.gov

The "chloride" in the compound's name indicates that it is isolated as a chloride salt. This is often achieved during the final steps of the synthesis or purification. For instance, if the scaffold contains a basic nitrogen atom, treatment with hydrochloric acid (HCl) will form the corresponding hydrochloride salt. This process enhances the compound's stability and often improves its solubility in aqueous buffers used for biological experiments.

Design Principles for NIR Fluorescent H₂S Probes

The development of near-infrared (NIR) fluorescent probes for hydrogen sulfide (H₂S) is a significant area of research, driven by the need for deep-tissue imaging with minimal background interference from biological samples. The design of these probes is centered on a modular approach, integrating a NIR-emitting fluorophore with an H₂S-specific recognition site. This combination allows for a "turn-on" or ratiometric fluorescent response upon interaction with H₂S. A key example of such a probe is HBTP-H2S (chloride), a NIR fluorescent probe designed for the in situ bioimaging of endogenous H₂S nottingham.ac.ukmedchemexpress.com. The fundamental design of these probes involves carefully selected components that dictate their optical properties, reactivity, and specificity.

Chromophore Selection and Structural Modifications for Enhanced NIR Emission

The selection of the chromophore is critical for developing probes that operate in the NIR window (typically 650-900 nm). This spectral range is advantageous for biological imaging due to reduced light scattering, deeper tissue penetration, and minimized autofluorescence from endogenous biomolecules mdpi.com.

Hemicyanine dyes are a prominent class of fluorophores used in the design of NIR probes for H₂S, such as HBTP-H2S. mdpi.comnih.govresearchgate.net These dyes are characterized by a donor-π-acceptor (D-π-A) electronic structure, which is responsible for their desirable photophysical properties. mdpi.com Key characteristics that make hemicyanines suitable for this purpose include:

High Molar Extinction Coefficients: Allowing for strong light absorption.

High Fluorescence Quantum Yields: Resulting in bright emission upon excitation. researchgate.net

Large Stokes Shifts: HBTP-H2S, for instance, exhibits a large Stokes shift of 250 nm, which is crucial for minimizing self-quenching and improving signal-to-noise ratio. nottingham.ac.ukacs.org

Good Photostability: Ensuring robust performance during imaging experiments. researchgate.net

Tunable Spectral Properties: The absorption and emission wavelengths of hemicyanine dyes can be modulated by modifying their chemical structure, allowing for optimization within the NIR window. researchgate.net

H₂S-Responsive Chemistry for Fluorescence Modulation

The ability of a probe to selectively respond to H₂S is governed by the "recognition moiety" or "trigger group" that is chemically linked to the fluorophore. In the case of HBTP-H2S and similar probes, a common and effective strategy is the use of a 2,4-dinitrophenyl ether group. researchgate.netnih.govrsc.org

Initially, the fluorescence of the hemicyanine core in the probe is quenched. This quenching is achieved by the attachment of the 2,4-dinitrophenyl group, which acts as a photoinduced electron transfer (PET) quencher. researchgate.netresearchgate.net The sensing mechanism is based on the specific chemical reaction between H₂S and this trigger group. H₂S, acting as a potent nucleophile, attacks the ether linkage, leading to the cleavage of the 2,4-dinitrophenyl group. researchgate.net This reaction is known as thiolysis.

The key steps in the fluorescence modulation are:

Quenched State: The intact probe (e.g., HBTP-H2S) exhibits minimal fluorescence because the energy from the excited fluorophore is transferred to the dinitrophenyl quencher via the PET process. researchgate.net

H₂S-Triggered Reaction: H₂S selectively cleaves the ether bond connecting the quencher to the fluorophore. researchgate.net

Fluorescence "Turn-On": The removal of the quencher restores the original fluorescence of the hemicyanine dye, resulting in a significant increase in emission intensity in the NIR region. researchgate.netnih.gov

This "turn-on" response allows for the sensitive detection of H₂S, with some probes achieving detection limits in the nanomolar range. mdpi.comresearchgate.net The speed of this reaction is also a critical design parameter, with some dinitrophenyl ether-based probes showing responses within seconds to minutes. nih.govnih.gov

Strategies for Improving Selectivity over Other Biological Thiols

A major challenge in designing H₂S probes is achieving high selectivity against other biologically abundant thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), which share similar chemical properties. nih.govnih.govmdpi.com Several strategies are employed to ensure the probe preferentially reacts with H₂S.

Exploiting the Unique Nucleophilicity of H₂S: Under physiological pH (~7.4), H₂S (pKa₁ ≈ 6.9) exists partially as the highly nucleophilic hydrosulfide (B80085) anion (HS⁻). In contrast, biothiols like cysteine (pKa ≈ 8.3) and glutathione (pKa ≈ 9.2) are predominantly in their less reactive protonated forms. nih.gov The thiolysis of 2,4-dinitrophenyl ether is known to be chemoselective for H₂S over these other biothiols due to this difference in nucleophilicity. researchgate.net

Reaction-Specific Trigger Groups: The choice of the trigger group is paramount. While other mechanisms like azide (B81097) reduction are also highly selective for H₂S, the dinitrophenyl ether cleavage has proven to be a robust method for distinguishing H₂S from other thiols. mdpi.comacs.org Probes incorporating this moiety, such as NIR-HS and HBTP-H2S, demonstrate excellent selectivity with minimal interference from high concentrations of Cys and GSH. mdpi.comnih.gov

Kinetic Discrimination: The reaction kinetics between the probe and H₂S are often significantly faster than with other thiols. By optimizing the reaction site, such as incorporating an ortho-aldehyde group to assist the thiolysis of a dinitrophenyl ether, the response to H₂S can be made almost instantaneous (within seconds), while reactions with other thiols remain sluggish. nih.gov

These design principles collectively enable the development of highly sensitive and selective NIR fluorescent probes like HBTP-H2S for real-time imaging of H₂S in complex biological systems. nottingham.ac.ukacs.org

Advanced Spectroscopic and Analytical Methodologies for Hbtp H2s Chloride in Research

Spectroscopic Methodologies for Structural Elucidation

The definitive confirmation of the molecular structure of a novel compound is fundamental to its application in research. For HBTP-H2S (chloride), a suite of spectroscopic techniques is utilized to ensure its structural integrity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirming Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Both ¹H and ¹³C NMR are employed to provide a detailed atomic-level map of the HBTP-H2S (chloride) molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. Specific chemical shifts (δ) are indicative of the electronic environment of the protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal.

Due to the absence of publicly available, detailed experimental NMR data specifically for HBTP-H2S (chloride) in peer-reviewed literature at the time of this writing, a representative data table cannot be provided. However, the expected spectra would confirm the presence of aromatic protons, methylene groups, and other specific proton and carbon environments consistent with its proposed chemical structure.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the elemental composition of a newly synthesized compound like HBTP-H2S (chloride).

Accurate Mass Determination: HRMS provides a highly accurate mass measurement of the parent ion, which can be used to confirm the molecular formula. The experimentally determined mass is compared to the calculated theoretical mass.

Analysis Method Expected Result
Molecular Formula ConfirmationHigh-Resolution Mass Spectrometry (HRMS)The measured mass-to-charge ratio (m/z) of the molecular ion should correspond to the calculated exact mass of C₃₁H₂₇ClN₄O.

Note: Specific m/z values for fragments would be determined through experimental analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The FT-IR spectrum of HBTP-H2S (chloride) would be expected to show characteristic absorption bands corresponding to its various functional groups.

Functional Group Expected Wavenumber (cm⁻¹) Range
Aromatic C-H stretching3100 - 3000
Alkyl C-H stretching3000 - 2850
C=N stretching (in the heterocyclic rings)1650 - 1550
C=C stretching (aromatic)1600 - 1450
C-O stretching (ether)1260 - 1000
C-N stretching1350 - 1000

This table represents general expected ranges for the functional groups present in the proposed structure of HBTP-H2S (chloride). Specific peak values would be obtained from the experimental spectrum.

UV-Visible and Fluorescence Spectroscopy for Optical Characterization in Research Solutions

UV-Visible and fluorescence spectroscopy are fundamental techniques for characterizing the photophysical properties of a fluorescent probe like HBTP-H2S (chloride). These methods are used to determine the absorption and emission profiles of the probe, which are critical for its application in fluorescence-based assays.

In the absence of H₂S, the HBTP-H2S probe exhibits a primary absorption peak. Upon reaction with H₂S, a noticeable change in the absorption spectrum is observed, often with the appearance of a new absorption band at a longer wavelength. This spectral shift is a key indicator of the probe's reaction with the analyte.

The fluorescence properties of HBTP-H2S are central to its function. The probe is designed to be weakly fluorescent in its native state. However, upon reaction with H₂S, a significant enhancement of fluorescence intensity is observed in the near-infrared (NIR) region. This "turn-on" fluorescence response is the basis for its use in detecting H₂S. Research has shown that HBTP-H₂S exhibits a large Stokes shift of 250 nm, which is advantageous for bioimaging applications as it minimizes self-quenching and background interference. acs.orgnih.gov

Parameter HBTP-H2S (chloride) (Probe alone) HBTP-H2S (chloride) + H₂S
UV-Vis Absorption (λabs) Characterized by a specific absorption maximum.A new absorption peak appears at a longer wavelength.
Fluorescence Emission (λem) Weak fluorescence.Strong fluorescence enhancement in the NIR region.
Stokes Shift Not applicable in the "off" state.250 nm acs.orgnih.gov

Analytical Techniques for H₂S Detection and Quantification in Research Samples Utilizing HBTP-H2S (Chloride)

The primary application of HBTP-H2S (chloride) is in the detection and quantification of H₂S in various research samples, particularly in biological systems. Its NIR fluorescence properties make it well-suited for in situ bioimaging.

Fluorescence-Based Assays for in situ Bioimaging and Quantification

Fluorescence-based assays using HBTP-H2S (chloride) offer a non-invasive and highly sensitive method for real-time monitoring of H₂S levels in living cells and tissues.

The utility of HBTP-H2S has been demonstrated in detecting fluctuations of endogenous H₂S levels in HeLa cells in response to physiological stimuli. acs.orgnih.gov More significantly, this probe has been successfully employed for the direct imaging of H₂S in the roots of rice plants. nottingham.ac.ukacs.orgacs.orgnih.gov These studies have revealed the upregulation of H₂S signaling in rice roots when subjected to environmental stressors such as the presence of aluminum ions and flooding conditions. nottingham.ac.ukacs.orgnih.gov This provides a valuable tool for investigating the role of H₂S in plant stress responses and protective mechanisms. nih.gov

The quantification of H₂S using HBTP-H2S (chloride) is typically achieved by correlating the fluorescence intensity with the concentration of H₂S. A calibration curve is generated by measuring the fluorescence response of the probe to known concentrations of an H₂S donor, such as sodium hydrosulfide (B80085) (NaHS). The fluorescence intensity of the probe in an experimental sample can then be used to determine the H₂S concentration by referencing the calibration curve. The probe has demonstrated high sensitivity towards H₂S. acs.orgnih.gov

Application Sample Type Key Finding Reference
Endogenous H₂S DetectionHeLa CellsSuccessful detection of fluctuating H₂S levels in response to physiological stimuli. acs.orgnih.gov
In Situ BioimagingRice RootsRevealed the upregulation of H₂S signaling in response to aluminum ion and flooding stresses. nottingham.ac.ukacs.orgnih.gov
Real-time Monitoring and Spatial Resolution Considerations

HBTP-H₂S (chloride) is a near-infrared (NIR) fluorescent probe specifically designed for the in situ bioimaging of endogenous hydrogen sulfide (B99878) (H₂S) medchemexpress.comacs.orgmedchemexpress.com. Its application in plant biology, particularly in rice roots subjected to aluminum and flooding stresses, highlights its utility in real-time monitoring of H₂S fluctuations medchemexpress.comacs.orgmedchemexpress.com. The probe exhibits a significant Stokes shift of 250 nm, which is advantageous for bioimaging as it minimizes self-quenching and background interference, thereby enhancing the signal-to-noise ratio for clearer imaging acs.org.

Spatial resolution is another key advantage of fluorescent probes like HBTP-H₂S (chloride). They allow for the visualization of H₂S distribution within specific sub-cellular compartments, providing insights into localized signaling events researchgate.net. This high spatial resolution is essential for dissecting the intricate roles of H₂S in different cellular environments researchgate.net. The design of probes that can target specific organelles, such as mitochondria or lysosomes, further refines the spatial information that can be obtained mdpi.com. The ability to visualize H₂S in specific tissues, such as rice roots, demonstrates the practical application of this high spatial resolution in complex biological systems acs.orgnih.gov.

Challenges and Limitations in Biological Contexts

Despite the advantages of fluorescent probes like HBTP-H₂S (chloride), their application in biological contexts is not without challenges. One of the primary limitations is ensuring selectivity for H₂S over other biologically abundant thiols and reactive sulfur species (RSS), such as cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH) nih.govnih.gov. While some probes demonstrate good selectivity, the high physiological concentrations of other thiols can sometimes lead to interference and an underestimation of the actual H₂S levels nih.govnih.gov.

The inherent environment of biological samples can also present difficulties. Background autofluorescence from endogenous biomolecules can interfere with the signal from the probe, potentially leading to a low signal-to-noise ratio and reduced contrast in bioimaging nih.gov. Probes with emissions in the near-infrared (NIR) region, like HBTP-H₂S (chloride), are advantageous as they help to minimize this background interference and allow for deeper tissue penetration nih.gov.

Furthermore, the stability of the probe under physiological conditions, including a range of pH values, is critical for accurate measurements nih.gov. The potential for photodecomposition of certain recognition groups, such as azides, under UV light can also lead to the generation of false signals frontiersin.org. The response time of some probes, which can range from minutes to an hour, may also limit their ability to capture very rapid H₂S signaling events nih.gov. For in vivo applications, factors such as biocompatibility and the ability of the probe to penetrate tissues effectively are also significant considerations researchgate.net.

Comparative Analysis with Other H₂S Detection Methods in Research

The selection of an appropriate H₂S detection method depends on the specific research question, considering factors like the need for real-time data, spatial information, sensitivity, and the nature of the biological sample. While HBTP-H₂S (chloride) offers distinct advantages in live-cell imaging, other methods provide quantitative data for endpoint measurements.

Chromatographic Methods (HPLC, GC) for Endpoint Measurements

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are powerful tools for the quantification of H₂S in biological samples. These methods are typically used for endpoint measurements, providing a quantitative snapshot of the total H₂S concentration in a homogenized sample rather than real-time imaging of dynamic changes in living systems.

High-Performance Liquid Chromatography (HPLC) often involves the derivatization of H₂S with a reagent, such as monobromobimane, to form a stable and fluorescent product that can be separated and quantified medchemexpress.comnih.gov. This method is highly sensitive, with the ability to detect H₂S at nanomolar concentrations nih.gov. However, the sample preparation process, which includes tissue homogenization and derivatization, is destructive and time-consuming.

Gas Chromatography (GC) is considered a gold standard for H₂S measurement, offering high accuracy and low detection limits mdpi.com. In GC, H₂S in the headspace of a sample is separated from other volatile compounds and detected by a sulfur-specific detector nih.gov. This method is highly specific for H₂S. A major drawback of GC is its unsuitability for real-time monitoring and its operational complexity medchemexpress.commdpi.com.

FeatureHBTP-H2S (chloride)Chromatographic Methods (HPLC, GC)
Measurement Type Real-time, in situ imagingEndpoint, quantitative
Spatial Resolution High (sub-cellular)None (homogenized samples)
Sample Preparation Minimal (incubation with probe)Extensive (homogenization, derivatization)
Sensitivity High (dependent on probe)Very high (nM to pM range)
Selectivity Good, but potential for thiol interferenceHigh, especially with sulfur-specific detectors
Temporal Resolution High (seconds to minutes)Low (endpoint measurement)
Electrochemical Sensors (Ion-Selective Electrodes, Polarographic Sensors)

Electrochemical sensors provide another avenue for H₂S detection, offering the key advantage of real-time monitoring without the need for sample destruction.

Ion-Selective Electrodes (ISEs) are designed to be highly selective for sulfide ions (S²⁻) and can measure H₂S concentrations with high sensitivity, reaching detection limits in the nanomolar range nih.govnih.gov. They can be used for continuous monitoring Current time information in Madison County, US.. However, a significant limitation is that samples often require pretreatment with an alkaline solution to convert all H₂S to S²⁻, meaning the measurement reflects the total sulfide content rather than free H₂S nih.gov. Furthermore, the formation of silver sulfide on the electrode surface necessitates regular maintenance and calibration nih.gov.

Polarographic Sensors also enable real-time measurement of H₂S with high sensitivity, capable of detecting concentrations in the nanomolar range researchgate.net. These sensors work by measuring the current generated from the electrochemical oxidation of H₂S at an electrode mdpi.com. A challenge with this method is the potential for "sulfur poisoning," where the deposition of elemental sulfur on the electrode surface can passivate it, leading to reduced sensitivity and performance variability over time nih.gov.

FeatureHBTP-H2S (chloride)Electrochemical Sensors
Measurement Type Real-time, in situ imagingReal-time, continuous monitoring
Spatial Resolution High (sub-cellular)Low (bulk measurement at sensor tip)
Sample Preparation Minimal (incubation with probe)Minimal to moderate (potential pH adjustment)
Sensitivity High (dependent on probe)High (nM range)
Selectivity Good, but potential for thiol interferenceHigh for sulfide ions
Key Limitation Potential for interference and photostability issuesElectrode fouling/poisoning and maintenance requirements

Mechanistic Investigations of Hbtp H2s Chloride Action and H₂s Release Mechanisms

H₂S-Triggered Release and Fluorescence Activation Mechanisms

The functionality of HBTP-H2S (chloride) as a fluorescent probe for H₂S is rooted in a specific chemical reaction that triggers a change in its fluorescence properties. medchemexpress.commedchemexpress.com This section explores the chemical pathways and molecular events that govern this process.

While HBTP-H2S (chloride) is a probe for detecting H₂S and does not release it, its mechanism involves a reaction with H₂S. The core of many fluorescent H₂S probes involves the H₂S-mediated reduction of a specific chemical moiety, leading to the release of a fluorophore. nih.govacs.org In probes utilizing a dinitrophenyl (DNP) ether linkage, H₂S acts as a nucleophile, attacking the electron-deficient aromatic ring and cleaving the ether bond. researchgate.netresearchgate.net This process, known as thiolysis, liberates the fluorescent part of the molecule. nih.govresearchgate.net

Another common strategy involves the reduction of an azide (B81097) group to an amine by H₂S. acs.org This transformation from an electron-withdrawing azide to an electron-donating amine can significantly alter the electronic properties of the fluorophore, leading to a "turn-on" fluorescence response. acs.org The reaction often proceeds via a nucleophilic attack of H₂S on the azide. nih.gov

The general reaction schemes for these processes can be summarized as follows:

Thiolysis of DNP ether: Probe-O-DNP + H₂S → Probe-OH + DNP-SH

Reduction of Azide: Probe-N₃ + H₂S → Probe-NH₂ + S

It is important to note that the specific reaction pathway for HBTP-H2S (chloride) would depend on its precise molecular structure, which includes a recognition site for H₂S. medchemexpress.com

The change in fluorescence upon reaction with H₂S is a direct consequence of the alteration of the probe's molecular structure. In many "turn-on" fluorescent probes, the initial, unreacted probe is non-fluorescent or weakly fluorescent due to a process called photoinduced electron transfer (PET) or twisted intramolecular charge transfer (TICT). researchgate.net

In a PET-based probe, the H₂S recognition site acts as an electron acceptor (quencher), preventing the fluorophore from emitting light. researchgate.net The reaction with H₂S modifies this recognition site, inhibiting the PET process and thereby "turning on" the fluorescence.

In TICT-based probes, the molecule in its excited state can undergo intramolecular rotation, leading to a non-radiative decay pathway. researchgate.net The reaction with H₂S can restrict this rotation, forcing the molecule to relax through fluorescence emission. researchgate.net

The activation of fluorescence can also be due to the generation of a new, highly fluorescent species. For instance, the cleavage of a quenching group by H₂S can unveil the inherent fluorescence of the core fluorophore. acs.org The resulting fluorophore often possesses an extended π-conjugated system, which is crucial for strong fluorescence emission.

In aqueous solutions at physiological pH, hydrogen sulfide (B99878) exists in equilibrium with the hydrosulfide (B80085) anion (HS⁻) and, to a much lesser extent, the sulfide ion (S²⁻). nih.gov Research indicates that the hydrosulfide anion (HS⁻) is often the primary reactive species in the activation of many fluorescent probes. acs.orgnih.gov

Studies on the H₂S-mediated reduction of aryl azides have established that HS⁻, not the diprotic H₂S, is the active nucleophile. acs.org The higher nucleophilicity of HS⁻ compared to H₂S makes it more effective in attacking the electrophilic centers of the probe molecules. acs.org The reaction rate is often dependent on the concentration of HS⁻, which in turn is influenced by the pH of the medium. nih.gov

The following table summarizes the key aspects of the H₂S detection mechanism:

Aspect Description Supporting Evidence
Reaction Type Nucleophilic substitution or reductionThiolysis of ethers, reduction of azides nih.govresearchgate.netresearchgate.netacs.org
Fluorescence Activation Inhibition of PET or TICT, formation of a new fluorophoreChanges in electronic properties of the molecule researchgate.netacs.org
Reactive Species Primarily the hydrosulfide anion (HS⁻)Higher nucleophilicity of HS⁻ compared to H₂S acs.orgnih.gov

Coordination Chemistry of H₂S and Related Sulfur Species in Research Systems

The interaction of H₂S with metal ions is a fundamental aspect of its biological activity and is also relevant to the design of certain types of H₂S probes. anr.fr

Hydrogen sulfide and its deprotonated form, hydrosulfide (HS⁻), can act as ligands, coordinating to transition metal centers. anr.frubc.ca The coordination chemistry of H₂S with metals like ruthenium (Ru) and iron (Fe) is of particular interest due to their presence in biological systems and catalytic applications.

Ruthenium(II)-H₂S Complexes: Ruthenium(II) complexes have been shown to coordinate with H₂S. ubc.ca For instance, coordinatively unsaturated Ru(II) complexes can react with H₂S to form stable adducts. ubc.ca X-ray crystallographic studies have confirmed the coordination of H₂S to the ruthenium center. ubc.ca The geometry of these complexes is typically pseudo-octahedral. ubc.ca

Iron(II)-H₂S Complexes: The interaction of H₂S with iron is crucial in many biological processes, including the inhibition of cytochrome c oxidase. nih.gov H₂S can coordinate to the iron center of heme proteins. nih.gov At high concentrations, H₂S can reduce the ferric (Fe³⁺) center of some heme proteins to the ferrous (Fe²⁺) state, which can then form a stable complex with H₂S. nih.gov

The table below provides a summary of the interactions between H₂S and these metals:

Metal Ion Type of Interaction Significance
Ru(II) Formation of stable coordination complexes. ubc.caDevelopment of metal-based H₂S sensors and understanding catalytic processes. anr.fr
Fe(II) Coordination to the iron center in heme proteins. nih.govBiological roles of H₂S, including enzyme inhibition. nih.gov

Ligand exchange is a key principle behind some fluorescent probes for H₂S. researchgate.net In this design, a metal complex is formed with a fluorescent ligand, where the metal ion quenches the fluorescence. nih.gov The introduction of H₂S leads to a ligand exchange reaction, where H₂S or HS⁻ displaces the fluorescent ligand from the metal center. researchgate.net This displacement results in the precipitation of the metal sulfide and the release of the "free" fluorescent ligand, thereby restoring its fluorescence. nih.gov

The kinetics of this ligand exchange are crucial for the probe's performance, determining its response time. nih.gov A fast ligand exchange allows for the rapid and real-time detection of H₂S. acs.org The stability of the initial metal-ligand complex and the affinity of the metal for sulfide ions are key factors that govern the dynamics of this process.

Molecular Mechanisms of H₂S Modulation in Biological Models (Studied via HBTP-H2S (Chloride) or similar probes)

A primary mechanism through which hydrogen sulfide (H₂S) exerts its biological effects is via a post-translational modification known as persulfidation. nih.gov This process involves the conversion of a cysteine residue's thiol group (-SH) into a persulfide group (-SSH). mdpi.comportlandpress.com This modification can significantly alter protein function, localization, and interaction with other molecules. researchgate.net

Persulfidation is a reversible oxidative modification, and it is considered a key signaling mechanism for H₂S. portlandpress.com The addition of a sulfur atom to the thiol group of a cysteine residue can be facilitated by H₂S. portlandpress.com It is important to note that the term "sulfhydration" has also been used in literature, but "persulfidation" is considered more accurate as it does not involve the addition of a water molecule. portlandpress.com

Research has shown that a significant portion of various proteins can be persulfidated under physiological conditions. For instance, studies in liver proteins, including actin, tubulin, and glyceraldehyde-3-phosphate dehydrogenase (GAPDH), revealed that approximately 10-25% are sulfhydrated (persulfidated). acs.org This modification has been shown to enhance the activity of enzymes like GAPDH and promote the polymerization of actin. acs.org

The process of persulfidation is not isolated; it exists in a dynamic interplay with other reversible oxidative modifications of cysteine residues, such as S-sulfenylation (-SOH), S-nitrosylation (-SNO), and the formation of disulfides (-SS-). portlandpress.com The cellular microenvironment plays a crucial role in determining which of these modifications is prevalent at any given time. portlandpress.com

Recent chemoproteomic technologies have enabled the global identification of protein persulfidation targets in mammalian cells and tissues, revealing hundreds of proteins that undergo this modification. portlandpress.com This has provided a broader understanding of the impact of H₂S on cellular physiology and in various disease states. portlandpress.com However, the inherent instability of persulfides presents a challenge for detailed mechanistic studies of specific proteins. nih.govportlandpress.com

Protein TargetObserved Effect of PersulfidationResearch System
Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)Augmented enzyme activityLiver proteins
ActinEnhanced polymerizationLiver proteins
TubulinPersulfidated under physiological conditionsLiver proteins
Keap1Protection of gastric epithelial cells from ischemia/reperfusion injuryMammalian cells
ATP-sensitive potassium (KATP) channel (Kir6.1 subunit)Hyperpolarization and vasorelaxation of smooth muscle cellsVascular smooth muscle cells

Hydrogen sulfide (H₂S) signaling does not occur in isolation but is intricately linked with the pathways of other signaling molecules, particularly reactive oxygen species (ROS) and reactive nitrogen species (RNS). wikipedia.orgnih.gov This crosstalk can occur at multiple levels, including the regulation of their production, direct chemical interactions, and competition for downstream signaling targets. nih.gov

The interaction between H₂S and ROS is complex, with evidence suggesting both synergistic and antagonistic relationships. nih.gov For instance, H₂S can act as an antioxidant by scavenging ROS and upregulating the production of endogenous antioxidants like glutathione (B108866). wikipedia.orgresearchgate.net Conversely, the signaling function of H₂S through persulfidation can be dependent on ROS, specifically hydrogen peroxide (H₂O₂). H₂S does not directly react with the thiol group of cysteine but can react with its oxidized form, a process initiated by H₂O₂. mdpi.comresearchgate.net

Similarly, H₂S interacts with the nitric oxide (NO) pathway, leading to a variety of cellular effects. wikipedia.org This "NO/H₂S cross-talk" has both chemical and biological underpinnings. researchgate.net One significant outcome of this interaction is the formation of nitrosothiols, which are themselves important signaling molecules. wikipedia.org H₂S can also modulate the activity of enzymes involved in NO signaling, such as phosphodiesterases. wikipedia.orgresearchgate.net Furthermore, H₂S can facilitate NO-mediated cellular signaling by reducing the heme iron in soluble guanylyl cyclase (sGC), a key enzyme in the NO signaling cascade. researchgate.net

Interacting SpeciesNature of InteractionObserved Outcome
Reactive Oxygen Species (ROS)Antagonistic/SynergisticScavenging of ROS, upregulation of glutathione; H₂O₂-dependent persulfidation. wikipedia.orgresearchgate.netmdpi.comresearchgate.net
Reactive Nitrogen Species (RNS) / Nitric Oxide (NO)SynergisticFormation of nitrosothiols, inhibition of phosphodiesterases, modulation of soluble guanylyl cyclase (sGC) activity. wikipedia.orgresearchgate.net
Peroxynitrite (ONOO⁻)ScavengingInhibition of peroxynitrite-mediated tyrosine nitration. nih.gov

The generation of hydrogen sulfide (H₂S) in biological systems occurs through both enzymatic and non-enzymatic pathways. nih.govunina.it Understanding these processes is crucial for comprehending the regulation of H₂S levels and its subsequent signaling functions.

Enzymatic Production:

Three primary enzymes are responsible for the majority of endogenous H₂S production in mammals:

Cystathionine (B15957) β-synthase (CBS): Predominantly found in the central nervous system and liver. nih.govmdpi.com

Cystathionine γ-lyase (CSE): Primarily located in the vasculature and liver. nih.govmdpi.com

3-Mercaptopyruvate (B1229277) sulfurtransferase (3-MST): Found in the brain and vasculature, often in conjunction with cysteine aminotransferase (CAT). nih.govnih.gov

These enzymes utilize sulfur-containing amino acids, such as L-cysteine and homocysteine, as substrates to produce H₂S. nih.govresearchgate.net

Non-Enzymatic Production:

H₂S can also be generated through non-enzymatic mechanisms, which are generally less understood. nih.gov These pathways include:

Reduction of thiols and thiol-containing molecules: H₂S can be produced from the reduction of molecules like glutathione. unina.itmdpi.com

From glucose: The metabolism of glucose can lead to the non-enzymatic production of H₂S. nih.govmdpi.com

Release from sulfane sulfur pools: Hydrodisulfides and other sulfane sulfur species can release H₂S upon reduction. acs.org

H₂S-Mediated Processes:

Once produced, H₂S can influence a variety of cellular processes. In in vitro systems, H₂S has been shown to:

Modulate ion channels: H₂S can open ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells, leading to vasodilation. antibethera.com

Inhibit mitochondrial respiration: At higher concentrations, H₂S can inhibit cytochrome c oxidase, a key component of the mitochondrial electron transport chain, thereby reducing ATP production. wikipedia.organtibethera.comnih.gov Conversely, at lower concentrations, it may stimulate mitochondrial function. wikipedia.org

Interact with heme proteins: H₂S can bind to the iron in heme-containing proteins like hemoglobin and myoglobin. mdpi.comresearchgate.net

ProcessMediator/EnzymeSubstrate/TargetOutcome in vitro
Enzymatic H₂S ProductionCystathionine β-synthase (CBS)L-cysteine, HomocysteineH₂S generation
Enzymatic H₂S ProductionCystathionine γ-lyase (CSE)L-cysteine, HomocysteineH₂S generation
Enzymatic H₂S Production3-Mercaptopyruvate sulfurtransferase (3-MST)3-MercaptopyruvateH₂S generation
Non-Enzymatic H₂S ProductionReductionGlutathione, PolysulfidesH₂S generation
Ion Channel ModulationH₂SKATP channelsChannel opening, vasodilation
Mitochondrial RespirationH₂SCytochrome c oxidase (Complex IV)Inhibition at high concentrations, potential stimulation at low concentrations

Applications of Hbtp H2s Chloride in Advanced Academic Research Models

Bioimaging Applications in Plant Systems Research

The ability to visualize the localization and dynamics of endogenous molecules within living plant tissues is paramount to understanding their physiological roles. HBTP-H2S (chloride) has proven to be a powerful asset in this domain, enabling researchers to investigate the intricate involvement of H₂S in plant responses to environmental challenges.

In situ Bioimaging of Endogenous H₂S in Rice Roots under Stress Conditions (e.g., Al³⁺ and flooding)

Rice, a staple food crop worldwide, often faces detrimental environmental conditions such as aluminum (Al³⁺) toxicity in acidic soils and flooding. Understanding the molecular mechanisms of stress tolerance is crucial for developing resilient crop varieties. Hydrogen sulfide (B99878) has been identified as a key signaling molecule in plant stress responses. nih.govnottingham.ac.uk The fluorescent probe HBTP-H₂S has been instrumental in the in situ imaging of endogenous H₂S in rice roots, providing direct evidence of its upregulation under Al³⁺ and flooding stresses. nih.govnottingham.ac.uk

Researchers have synthesized HBTP-H₂S, a near-infrared (NIR) fluorescent probe, specifically for detecting H₂S in living plant tissues. nih.govnottingham.ac.uk This probe exhibits high sensitivity and a significant Stokes shift (250 nm), making it well-suited for bioimaging. nih.govnottingham.ac.uk Studies utilizing HBTP-H₂S have demonstrated a clear increase in H₂S signaling in rice roots when subjected to aluminum ions and flooding. nih.govnottingham.ac.uk This upregulation suggests a protective role for H₂S in mitigating the damage caused by these abiotic stressors. The use of HBTP-H₂S provides a novel tool for investigating the complex signal interactions involving H₂S and the mechanisms of protective resistance in crops under environmental duress. nih.govnottingham.ac.uk

Elucidating H₂S Homeostasis and Signaling in Plant Responses to Abiotic Stress

Hydrogen sulfide (H₂S) is a critical signaling molecule that governs a wide array of physiological processes in plants, including their adaptation to adverse environmental conditions. frontiersin.orgfrontiersin.orgresearchgate.net The maintenance of H₂S homeostasis, a balance between its synthesis and degradation, is essential for its proper functioning. frontiersin.org Abiotic stresses, such as extreme temperatures, drought, and salinity, can disrupt this balance, and H₂S plays a pivotal role in the plant's response to these challenges. frontiersin.orgnih.govnih.gov

The application of advanced bioimaging tools allows for the real-time visualization of H₂S dynamics within plant cells and tissues, offering insights into its signaling pathways. H₂S is known to interact with other key signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS), forming a complex regulatory network. nih.govcsic.es For instance, H₂S can act both upstream and downstream of NO, depending on the specific physiological process and plant species. researchgate.net

One of the primary mechanisms through which H₂S exerts its effects is via protein persulfidation, a post-translational modification of cysteine residues. frontiersin.orgresearchgate.net This modification can alter the activity, localization, and function of target proteins, thereby modulating various cellular processes. Research has shown that H₂S-mediated persulfidation is involved in regulating antioxidant defense systems, stomatal movement, and the expression of stress-related genes. nih.govcsic.es By elucidating these molecular mechanisms, scientists can better understand how plants cope with abiotic stress and explore strategies to enhance crop resilience.

Table 1: Key Findings on H₂S in Plant Abiotic Stress Response

Stress FactorPlant SpeciesObserved Effect of H₂SReference
High TemperatureWheat, MaizeEnhanced antioxidant system, increased soluble sugars, improved germination rate. frontiersin.org frontiersin.org
Low TemperatureVariousRestoration of biomembrane integrity, synthesis of stress proteins. frontiersin.orgfrontiersin.org frontiersin.orgfrontiersin.org
DroughtArabidopsis thalianaRegulation of stomatal closure, increased osmotic protective agents. nih.gov nih.gov
SalinityTomatoDecreased oxidative stress in conjunction with nitric oxide. nih.gov nih.gov

Applications in Cellular and Tissue Culture Models for H₂S Biology

Cellular and tissue culture models provide controlled environments to dissect the intricate roles of H₂S at a subcellular level. sigmaaldrich.commdpi.com The use of probes like HBTP-H2S (chloride) in these systems allows for precise monitoring of H₂S dynamics and its influence on cellular processes.

Monitoring H₂S Dynamics in Cultured Cells (e.g., neuroblastoma cells, cardiomyoblasts)

The compound HBTP-H2S has been effectively used to monitor the fluctuations of endogenous hydrogen sulfide (H₂S) levels in cultured mammalian cells, including HeLa cells. nih.govnottingham.ac.uk While the provided search results focus on the application of HBTP-H2S in plant systems and general H₂S biology, the principles of its use in cultured cells are transferable to other cell types like neuroblastoma cells and cardiomyoblasts.

In a broader context, H₂S is recognized as a critical signaling molecule in the central nervous system and cardiovascular system. nih.govbioclima.ro The ability to accurately detect endogenous H₂S levels in brain cells and heart muscle cells is crucial for understanding its role in both normal physiology and disease. nih.gov For instance, abnormal H₂S production is associated with conditions like Alzheimer's disease. nih.gov In cardiomyocytes, H₂S has been shown to have protective effects against injury. bioclima.ro Therefore, a probe like HBTP-H2S, with its high sensitivity, would be a valuable tool for investigating H₂S dynamics in neuroblastoma cells and cardiomyoblasts in response to various stimuli or pathological conditions.

Investigation of H₂S Production and Consumption Pathways in Defined in vitro Systems

Hydrogen sulfide (H₂S) is a gasotransmitter with significant roles in cellular physiology, and its levels are tightly regulated through a balance of production and consumption. nih.govacs.org In vitro systems are invaluable for dissecting the specific enzymatic pathways responsible for H₂S metabolism.

The primary enzymatic sources of endogenous H₂S in mammalian systems are cystathionine (B15957) β-synthase (CBS), cystathionine γ-lyase (CSE), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). nih.govresearchgate.net CBS and CSE, located in the cytoplasm, utilize L-cysteine as a substrate, while 3-MST, found in the mitochondria, acts on 3-mercaptopyruvate. nih.govresearchgate.net The activity of these enzymes can be modulated to study the resulting changes in H₂S levels and their downstream effects. For example, inhibitors like aminoxyacetate (AOAA) can be used to block H₂S production and observe the consequences on cellular processes such as proliferation and senescence. elifesciences.org

Conversely, the consumption of H₂S occurs through pathways like oxidation in the mitochondria and methylation in the cytoplasm. nih.gov The mitochondrial oxidation pathway converts H₂S to thiosulfate (B1220275) and then sulfate, which is excreted. nih.gov Cytoplasmic methylation, catalyzed by thiol-S-methyltransferase, transforms H₂S into methylmercaptan and dimethyl sulfide. nih.gov

Defined in vitro systems, such as cultured cells, allow for the precise manipulation and measurement of these pathways. sigmaaldrich.com By using specific enzyme inhibitors or activators, and by employing sensitive detection methods, researchers can gain a detailed understanding of how H₂S homeostasis is maintained and how its dysregulation contributes to various physiological and pathological states. acs.orgelifesciences.org

Utilization in Ex Vivo Organ and Tissue Studies

Ex vivo studies on organs and tissues provide a bridge between in vitro cellular models and in vivo whole-organism research. In this context, the application of tools to study hydrogen sulfide (H₂S) has yielded significant insights into its physiological roles.

For instance, ex vivo studies on renal arteries have demonstrated the importance of H₂S in renovascular function. researchgate.net Research has shown that gene therapy to increase the expression of H₂S-producing enzymes (CBS, CSE, and 3MST) in cultured renal arteries improves their response to endothelial-dependent vasodilation, highlighting the protective role of H₂S in the vascular system. researchgate.net

Furthermore, ex vivo treatment of mouse bone marrow mononuclear cells with an H₂S donor has been shown to enhance the migration, homing, and proliferation of hematopoietic stem and progenitor cells. nih.gov This suggests a potential therapeutic application for H₂S in improving the efficiency of stem cell transplantation. nih.gov These studies underscore the value of ex vivo models in elucidating the multifaceted effects of H₂S on organ and tissue function.

Future Research Directions and Advanced Probe Development

Development of Next-Generation HBTP-H2S (Chloride) Analogues

The rational design of new analogues based on the HBTP-H2S core structure is a primary focus of ongoing research. The goal is to create probes that are brighter, more stable, and capable of more complex detection tasks than the parent compound.

A critical limitation of many fluorescent probes, including some near-infrared (NIR) dyes, can be modest quantum yields and susceptibility to photobleaching under prolonged or intense irradiation. nih.gov The quantum yield—the ratio of photons emitted to photons absorbed—directly impacts the brightness of a probe and, consequently, the sensitivity of detection. acs.org Enhancing the quantum yield and photostability of HBTP-H2S analogues is essential for long-term imaging experiments and for detecting minute fluctuations in H₂S concentrations.

Strategies for improving these properties often involve chemical modifications to the core fluorophore structure. For the HBT scaffold, this could include:

Structural Rigidification: Introducing chemical bridges or bulky groups to restrict intramolecular rotations and vibrations can decrease non-radiative decay pathways, thereby increasing fluorescence quantum yield.

Modulation of the π-Conjugated System: Extending or altering the π-electron system of the benzothiazole (B30560) fluorophore can tune its photophysical properties. While extending conjugation can shift emission to longer wavelengths, it must be carefully balanced to avoid issues with decreased solubility or quantum yield that can affect some NIR dyes. nih.govmdpi.com

Introduction of Electron-Donating/Withdrawing Groups: Strategic placement of electron-donating or electron-withdrawing groups on the HBT aromatic rings can modulate the electronic structure of the fluorophore, which can enhance the quantum yield and photostability. rsc.org

The development of new probes aims to achieve higher quantum yields, which directly translates to brighter signals and improved detection limits for H₂S. mdpi.com

Table 1: Comparison of General Photophysical Properties for H₂S Fluorescent Probes This table presents a generalized comparison of properties found across different classes of H₂S probes to illustrate the target goals for next-generation HBTP-H2S analogues.

PropertyFirst-Generation ProbesNext-Generation Goal for HBTP-H2S AnaloguesRationale
Quantum Yield (Φ) Often low to moderate (<0.3) mdpi.comHigh (>0.5)Increased brightness for higher sensitivity and signal-to-noise ratio. mdpi.com
Photostability Variable; susceptible to photobleachingHighEnables long-term time-lapse imaging and use in high-intensity applications like super-resolution microscopy.
Response Time Variable (seconds to minutes) mdpi.commdpi.comRapid (<1 minute)Allows for real-time tracking of rapid changes in H₂S flux. mdpi.com
Stokes Shift Variable; can be smallLarge (>100 nm)Minimizes self-quenching and spectral crosstalk between excitation and emission signals. mdpi.com
Emission Wavelength Visible to NIRTunable, with emphasis on NIR (>650 nm)NIR emission allows for deeper tissue penetration and reduced cellular autofluorescence for in vivo imaging. mdpi.com

Design for Enhanced Subcellular Specificity and Targeting

Hydrogen sulfide (B99878) is produced and acts within specific subcellular compartments, and its effects can vary significantly depending on the location. nih.govacs.org While the parent HBTP-H2S probe has shown an ability to accumulate in mitochondria, a key future direction is the development of a suite of analogues precisely targeted to other organelles. researchgate.net This is achieved by conjugating the HBTP fluorophore to a chemical moiety that directs its localization.

Targeted delivery minimizes off-target effects and enables the investigation of organelle-specific H₂S signaling pathways. nih.gov For example, probes could be designed to specifically report on H₂S within the endoplasmic reticulum, lysosomes, or the Golgi apparatus. nih.gov

Table 2: Subcellular Targeting Moieties for Probe Development This table lists examples of chemical groups that can be appended to an HBTP-H2S analogue to direct it to a specific cellular organelle.

Target OrganelleTargeting Moiety ExampleRationale for Targeting
Mitochondria Triphenylphosphonium (TPP) cationThe large negative membrane potential of the inner mitochondrial membrane drives the accumulation of these lipophilic cations. exeter.ac.uk
Endoplasmic Reticulum (ER) Sulfonamide-based groups (e.g., glibenclamide)These groups can bind to channels or receptors (like sulfonylurea receptors) that are abundant in the ER membrane.
Lysosome Morpholine or other basic aminesThe low pH of the lysosome protonates these basic groups, leading to their accumulation and trapping within the organelle. nih.gov
Golgi Apparatus Ceramide analoguesThese lipid-like structures can integrate into the Golgi membrane, localizing the attached probe. nih.gov

Strategies for Multi-analyte Detection and Crosstalk Studies

The biological functions of H₂S are intricately linked with those of other signaling molecules, including reactive oxygen species (ROS), reactive nitrogen species (RNS), and other gasotransmitters like nitric oxide (NO) and carbon monoxide (CO). nih.gov A significant challenge and a frontier in probe development is the creation of single probes that can simultaneously or sequentially detect H₂S and another analyte.

This can be approached by:

Dual-Response Probes: Designing a probe with two different recognition sites, where the reaction with each analyte triggers a distinct fluorescence response (e.g., emission at two different wavelengths). This would allow for ratiometric imaging of the relative concentrations of two species. aquaenergyexpo.com

Analyte-Cascade Probes: Creating a system where the reaction with the first analyte (e.g., H₂S) unmasks a recognition site for a second analyte. This would enable the study of sequential signaling events.

These advanced probes are crucial for investigating the complex interplay and crosstalk between different signaling pathways in real-time, which is something that cannot be achieved by using two separate probes for two different molecules. nih.gov

Integration of HBTP-H2S (Chloride) with Advanced Imaging Modalities

To fully exploit the capabilities of next-generation probes, they must be compatible with cutting-edge imaging technologies. This integration allows for the visualization of H₂S signaling with unprecedented spatial and temporal resolution.

Standard fluorescence microscopy is limited by the diffraction of light to a resolution of approximately 200-250 nm. fsu.edu Super-resolution microscopy (SRM) techniques, such as Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM), bypass this limit, achieving resolutions on the order of tens of nanometers. thermofisher.com These methods allow for the visualization of molecular-level details within cells.

Adapting HBTP-H2S analogues for SRM would provide a powerful tool to pinpoint the exact location of H₂S production and action within subcellular nanodomains, such as specific mitochondrial cristae or protein complexes on the ER membrane. To be compatible with techniques like STORM, the fluorophore of the HBTP-H2S analogue would need to be modified to be photoswitchable—capable of being reversibly or irreversibly switched between a fluorescent "on" state and a dark "off" state by light. thermofisher.com This would involve incorporating moieties that facilitate this blinking behavior, which is the fundamental requirement for localizing individual molecules to reconstruct a super-resolved image.

High-throughput screening (HTS) is a drug discovery and research method that uses automation to rapidly test thousands of chemical compounds for a specific biological activity. bio-rad.com When combined with flow cytometry, which can measure the fluorescence of thousands of individual cells per second, HTS becomes a powerful tool for cell-based assays. drugtargetreview.com

An HBTP-H2S analogue with robust fluorescence could be used as a reporter in HTS campaigns to identify modulators of H₂S production. The workflow would typically involve:

Seeding cells in multi-well plates.

Treating the cells with a library of thousands of different small molecules.

Adding the HBTP-H2S analogue probe to all wells.

Using a high-throughput flow cytometer to measure the fluorescence intensity from each individual cell.

A decrease in fluorescence would indicate that a compound inhibits H₂S production (e.g., by inhibiting enzymes like CBS or CSE), while an increase would suggest it enhances production. rsc.org This approach enables the rapid and quantitative screening of vast chemical libraries to discover new research tools or potential therapeutic lead compounds related to H₂S signaling. researchgate.netcreative-biostructure.com

Table 3: Summary of Advanced Imaging Applications for HBTP-H2S Analogues

TechnologyApplication for HBTP-H2S AnaloguesRequired Probe CharacteristicsScientific Insight Gained
Super-Resolution Microscopy (STORM/PALM) Nanoscale imaging of H₂S signaling hot-spots.Photoswitchable ("blinking") fluorophore, high photostability, high photon output.Localization of H₂S production/action at the level of single protein clusters or specific membrane domains. nih.gov
High-Throughput Flow Cytometry Screening for modulators of cellular H₂S levels.Bright "turn-on" response, high signal-to-noise ratio, rapid and specific reaction with H₂S.Identification of novel inhibitors or enhancers of H₂S-producing enzymes from large compound libraries. bio-rad.comdrugtargetreview.com

Broader Impact of HBTP-H2S (Chloride) Research on Fundamental H₂S Chemical Biology

The development and application of specialized chemical tools are paramount to advancing the understanding of fundamental biological processes. The near-infrared (NIR) fluorescent probe, HBTP-H2S (chloride), serves as a significant example of such a tool in the field of hydrogen sulfide (H₂S) chemical biology. Its use in targeted research has not only provided specific insights into plant physiology but has also had a broader impact on the study of gasotransmitter signaling and the methodologies used to investigate it.

Contribution to Understanding H₂S Signaling Networks

Research utilizing HBTP-H2S (chloride) has made a noteworthy contribution to the elucidation of H₂S signaling networks, particularly in response to environmental stimuli. H₂S is recognized as a critical gasotransmitter, a class of gaseous signaling molecules that includes nitric oxide and carbon monoxide, which plays regulatory roles in numerous physiological and pathological processes. nih.govacs.org The ability to visualize the precise location and fluctuation of H₂S in real-time is crucial to understanding its function within complex signaling cascades.

The application of the HBTP-H2S probe in plant biology, specifically in rice (Oryza sativa), has provided direct, in situ evidence of the dynamic nature of H₂S signaling. nih.gov Studies revealed a distinct upregulation of the H₂S signal in rice roots when subjected to abiotic stressors such as aluminum ion (Al³⁺) toxicity and flooding. nih.govnottingham.ac.uk By enabling the bioimaging of endogenous H₂S within living plant tissue, the probe helped confirm that H₂S is a key component of the plant's stress-response network. This visualization moves beyond correlative evidence, offering a spatiotemporal map of the signaling response and solidifying the role of H₂S as a central mediator in the plant's defense mechanisms against specific environmental threats. This work provides a model for how targeted probes can be used to dissect signaling networks in other complex biological systems.

Facilitating Discovery of Novel H₂S-Related Biological Pathways

The deployment of advanced probes like HBTP-H2S (chloride) is instrumental in validating and detailing biological pathways where H₂S is a key player. While the involvement of H₂S in plant stress tolerance was previously suggested, direct visualization of its upregulation provides a critical link to elucidate the specific pathways involved. The research using HBTP-H2S (chloride) facilitated the investigation of H₂S-involved signal interactions and the protective resistance mechanisms in crops. nih.govacs.org

By clearly showing that aluminum ion exposure and flooding lead to increased H₂S production in rice roots, the probe provides a powerful tool to further investigate the upstream and downstream components of this response. nottingham.ac.uk It enables researchers to ask more targeted questions about the enzymatic sources of this stress-induced H₂S (e.g., L-cysteine desulfhydrase) and the downstream targets of H₂S-mediated modifications, such as S-sulfhydration of proteins involved in ion transport, antioxidant defense, and metabolic regulation. This capacity to directly image the central signaling molecule accelerates the process of connecting genetic and biochemical data into a coherent pathway, thereby facilitating the discovery and detailed characterization of H₂S-dependent biological processes.

Advancing Methodologies for Studying Gasotransmitter Dynamics in situ

A significant challenge in chemical biology is the development of methods to detect highly reactive and transient molecules like gasotransmitters in situ without disrupting the system under study. acs.orgcsic.es The research involving HBTP-H2S (chloride) represents a clear advancement in the methodologies available for this purpose.

HBTP-H2S (chloride) was designed as a near-infrared (NIR) fluorescent probe, a class of tools highly valued for bioimaging due to the ability of NIR light to penetrate deeper into tissues and minimize background autofluorescence, which is often a problem in plant and animal tissues. nih.govrsc.org The probe exhibits high sensitivity and a large Stokes shift of 250 nm, a crucial feature that enhances the signal-to-noise ratio and prevents inaccuracies from spectral overlap. nih.govnottingham.ac.uk The detection mechanism is based on the nucleophilic reaction between H₂S and the probe, which alters its electronic structure and "turns on" its fluorescence, providing a clear signal upon interaction with the target molecule. researchgate.net

The successful application of HBTP-H2S (chloride) for imaging H₂S in both cultured human cells (HeLa cells) and intact plant roots demonstrates its versatility and effectiveness. nih.govnottingham.ac.uk It provides a robust methodological framework for future studies on gasotransmitter dynamics, offering a new tool for real-time monitoring of H₂S in various biological contexts and paving the way for the development of other advanced probes for different reactive signaling species.

Q & A

Q. How should researchers design experiments to validate the specificity of HBTP-H2S (chloride) for endogenous H₂S detection in plant tissues under abiotic stress conditions?

  • Methodological Answer : Researchers should employ control experiments to confirm specificity, including:
  • Using H₂S-deficient mutants or pharmacological inhibitors (e.g., aminooxyacetic acid) to establish baseline fluorescence.
  • Testing cross-reactivity with structurally similar sulfur compounds (e.g., glutathione, cysteine) via spectroscopic comparison.
  • Validating results against established H₂S detection methods (e.g., methylene blue assay).
  • Ensuring probe stability under experimental conditions (e.g., pH, temperature, redox states).
    Detailed protocols must be documented to enable reproducibility, including probe concentration, incubation time, and imaging parameters .

Q. What methodological considerations are essential for ensuring reproducibility when using HBTP-H2S (chloride) in longitudinal studies of H₂S dynamics?

  • Methodological Answer : Key considerations include:
  • Standardizing environmental conditions (e.g., light, temperature, humidity) across replicates.
  • Calibrating imaging equipment (e.g., NIR filters, exposure settings) before each experiment.
  • Including internal controls (e.g., non-stressed plants) in every experimental batch.
  • Reporting detailed metadata (e.g., root tissue age, stress induction protocols) in supplementary materials.
    Adherence to structured reporting guidelines, as outlined in scientific writing standards, is critical .

Q. What validation steps are required to confirm the absence of cross-reactivity between HBTP-H2S (chloride) and other sulfur-containing compounds?

  • Methodological Answer :
  • Perform competitive binding assays using excess concentrations of potential interferents (e.g., cysteine, homocysteine).
  • Compare fluorescence signals in wild-type vs. H₂S-deficient systems (e.g., mutant plants or inhibitor-treated samples).
  • Validate specificity using orthogonal techniques like HPLC or mass spectrometry to quantify H₂S independently.
    Contradictory results necessitate re-examination of experimental conditions (e.g., pH adjustments, probe stability) .

Advanced Research Questions

Q. How can researchers resolve contradictory data when HBTP-H2S (chloride) fluorescence signals do not correlate with established H₂S quantification methods?

  • Methodological Answer :
  • Conduct parallel experiments using both HBTP-H2S (chloride) and a reference method (e.g., methylene blue assay) to identify systemic discrepancies.
  • Evaluate potential interference from reactive oxygen species (ROS) or metal ions (e.g., Al³⁺ in rice studies) using chelating agents or scavengers.
  • Apply iterative data analysis, such as normalizing fluorescence to tissue biomass or protein content.
    Contradictions may highlight context-specific limitations of the probe, requiring protocol optimization .

Q. How to optimize HBTP-H2S (chloride) protocols for simultaneous detection of H₂S and reactive oxygen species (ROS) in the same biological sample?

  • Methodological Answer :
  • Select ROS probes with non-overlapping emission spectra (e.g., DCFH-DA for ROS, detected at 480–530 nm vs. HBTP-H2S at NIR wavelengths).
  • Validate sequential staining protocols to prevent signal interference (e.g., H₂S imaging first, followed by ROS detection).
  • Use spectral unmixing software to differentiate overlapping signals in co-stained samples.
  • Include controls for autofluorescence and photobleaching effects .

Q. What statistical approaches are recommended for analyzing time-series fluorescence data from HBTP-H2S (chloride) imaging in heterogeneous plant root systems?

  • Methodological Answer :
  • Employ spatial-temporal analysis to account for root architecture variability (e.g., segmenting root zones using ROI tools).
  • Normalize fluorescence intensity to geometric parameters (e.g., root length, surface area) or biomarker density.
  • Use mixed-effects models to handle repeated measures and heteroscedasticity.
  • Apply anomaly detection algorithms to identify outliers caused by tissue damage or probe aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.